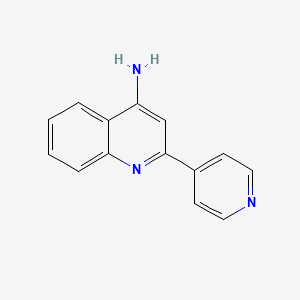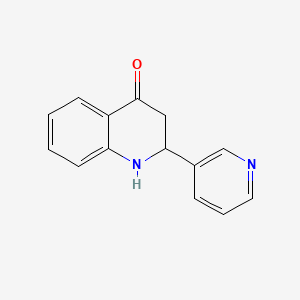![molecular formula C10H10BrN B11886575 5-Bromospiro[1,3-dihydroindole-2,1'-cyclopropane]](/img/structure/B11886575.png)
5-Bromospiro[1,3-dihydroindole-2,1'-cyclopropane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] is a synthetic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of diazocyclopropane with vinyl bromide, which occurs as a regioselective 1,3-dipolar cycloaddition to give the desired spiro compound . This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for 5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Cycloaddition Reactions: The spirocyclic structure allows for cycloaddition reactions, forming more complex ring systems.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom and the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted spiroindole derivatives, which can have different functional groups attached to the indole or cyclopropane rings, depending on the reagents used.
Applications De Recherche Scientifique
5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] involves its interaction with specific molecular targets and pathways. The bromine atom and the spirocyclic structure contribute to its reactivity and ability to form stable complexes with biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, resulting in its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromospiro[1-pyrazoline-3,1’-cyclopropane]: Similar in structure but with a pyrazoline ring instead of an indole ring.
5-Bromobrassinin: Another brominated indole derivative with different biological activities.
Uniqueness
5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] is unique due to its specific spirocyclic structure and the presence of a bromine atom at the 5-position. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C10H10BrN |
|---|---|
Poids moléculaire |
224.10 g/mol |
Nom IUPAC |
5-bromospiro[1,3-dihydroindole-2,1'-cyclopropane] |
InChI |
InChI=1S/C10H10BrN/c11-8-1-2-9-7(5-8)6-10(12-9)3-4-10/h1-2,5,12H,3-4,6H2 |
Clé InChI |
VDTKBGQRIDZJIX-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CC3=C(N2)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylamide](/img/structure/B11886520.png)




![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one](/img/structure/B11886564.png)


